molecular formula C14H12N4O B14154142 N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine

Cat. No.: B14154142
M. Wt: 252.27 g/mol
InChI Key: WGHYNHCEKMDGHV-CAOOACKPSA-N
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Description

N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring substituted with a 4-methylphenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine typically involves the condensation of 5-(4-methylphenyl)furan-2-carbaldehyde with 4H-1,2,4-triazol-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, thereby increasing its efficacy in various applications .

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

(E)-1-[5-(4-methylphenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C14H12N4O/c1-11-2-4-12(5-3-11)14-7-6-13(19-14)8-17-18-9-15-16-10-18/h2-10H,1H3/b17-8+

InChI Key

WGHYNHCEKMDGHV-CAOOACKPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=N/N3C=NN=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=NN3C=NN=C3

solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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